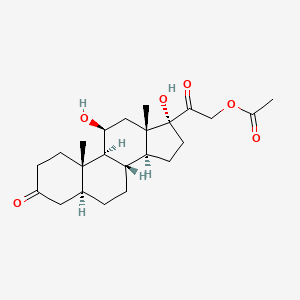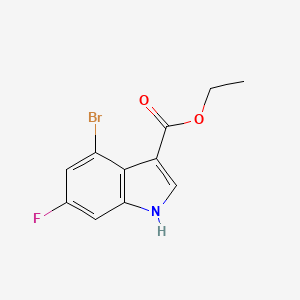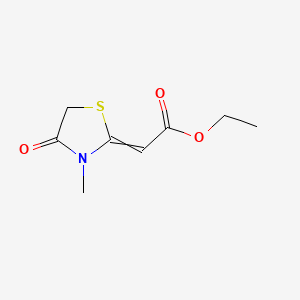
Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are five-membered rings with sulfur at the first position and nitrogen at the third position. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be synthesized through the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its neuroprotective and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties by facilitating interactions with biological molecules. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylidene-1,3-thiazolidin-4-one: Shares the thiazolidine ring structure but lacks the ethyl acetate group.
Thiazole Derivatives: Contain a similar sulfur and nitrogen heterocyclic ring but differ in the position of the nitrogen atom.
Indole Derivatives: Have a different heterocyclic structure but exhibit similar biological activities
Uniqueness
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific combination of the thiazolidine ring and the ethyl acetate group, which enhances its solubility and reactivity. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
27653-75-4 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)4-7-9(2)6(10)5-13-7/h4H,3,5H2,1-2H3 |
InChI Key |
GDGPPJTYZHIUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


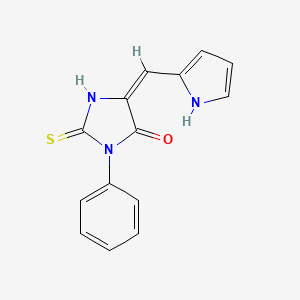
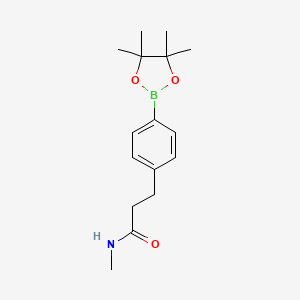

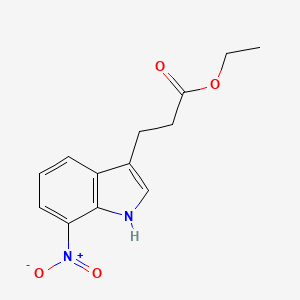
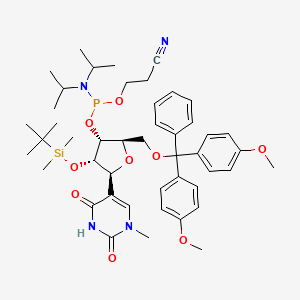
![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
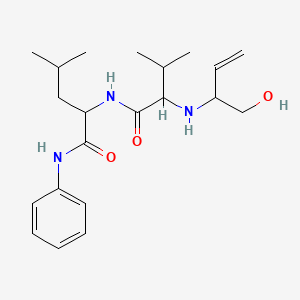
![5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)
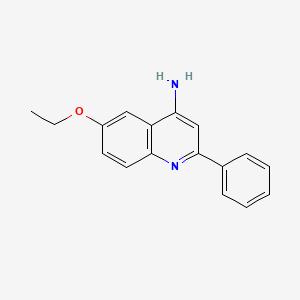
![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
